![molecular formula C18H15N5O5S2 B2401241 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 392293-77-5](/img/structure/B2401241.png)
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
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Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic amides or thiadiazoles . These compounds are characterized by a benzene ring (aromatic) attached to an amide group (CONH2) and a thiadiazole ring. They often exhibit a wide range of biological activities and are used as starting materials for the synthesis of various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds often involves intermolecular hydrogen bonding, which stabilizes the structure . The presence of the amide group and the thiadiazole ring can also contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the amide group and the thiadiazole ring . These groups can participate in various chemical reactions, leading to the formation of new compounds .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole derivatives exhibit promising anticancer properties. Researchers have synthesized various analogs of this compound and evaluated their effects on cancer cells. These derivatives interfere with cell division, inhibit tubulin polymerization, and induce apoptosis. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent inhibition of tubulin polymerization in cancer cell lines .
Antimicrobial Effects
Researchers have explored the antimicrobial potential of 2-aminothiazole derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. For example, 1-trifluoroacetyl-3-(4-methoxyphenyl)-5-((2-oxo-2-(4-tolyl)ethyl)thio)-1,2,4-triazole demonstrated favorable docking results, making it a candidate for further study .
Therapeutic Innovations
Due to their wide therapeutic influence, 2-aminothiazole-based drugs have been used to treat various diseases. Researchers continue to develop novel synthetic pathways to access these derivatives. The last thirteen years (2008–2020) have witnessed significant advancements in this field .
Future Directions
properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c1-28-14-7-5-12(6-8-14)19-15(24)10-29-18-22-21-17(30-18)20-16(25)11-3-2-4-13(9-11)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZRPKPAGGLQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
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